(-)-beta-Chamigrene
Overview
Description
Strategies for the Total Synthesis of Diverse Bromo-Chamigrenes
The research outlined in the first paper presents two strategies for synthesizing the complex structures of bromo-chamigrenes, which are spirocyclic sesquiterpenoids. The first strategy involves a biomimetic bromonium-induced polyene cyclization, while the second employs a Diels-Alder reaction. These methods have successfully delivered four members of the chamigrene class, with X-ray crystallography providing insights into the structural revision of one member .
Inhibitory Effects of β-Chamigrenal
The second paper investigates the anti-inflammatory potential of sesquiterpenes isolated from the fruits of Schisandra chinensis, focusing on β-chamigrenal. This compound significantly suppressed nitric oxide and prostaglandin E2 production in macrophages, indicating its potential as an anti-inflammatory agent. The study reveals that β-chamigrenal inhibits inducible nitric oxide synthase activity and the expression of early growth response factor-1, a key transcription factor in the prostaglandin E2 synthesis pathway .
Intramolecular Cyclopropanation-Ring Fragmentation
The third paper describes a stereoselective synthesis of β-chamigrene using a transannular cyclopropanation of a keto carbene, followed by selective fragmentation and hydrolytic cleavage to construct the spirocyclic skeleton. This method led to the total synthesis of (±)-β-chamigrene in 14 steps without the need for protection/deprotection schemes, showcasing an efficient approach to constructing complex molecular structures .
Construction of Spiro[5.5]undecanes
In the fourth paper, researchers utilized an Ireland ester Claisen rearrangement and ring-closing metathesis (RCM) reactions to construct spiro[5.5]undecanes with a quaternary carbon atom adjacent to the spirocentre. This methodology was extended to complete the total syntheses of three chamigrenes, demonstrating the versatility and efficiency of this synthetic approach .
A Unified Approach for the Enantioselective Synthesis of Brominated Chamigrene Sesquiterpenes
The fifth paper reports a general strategy for the enantioselective synthesis of brominated chamigrene sesquiterpenes. The approach involves a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. This method has enabled the synthesis of several brominated chamigrenes, including (-)-α- and (-)-ent-β-bromochamigrene .
Total Synthesis of (±)-α-Chamigrene and (±)-β-Chamigrene
Finally, the sixth paper discusses the synthesis of (±)-α-Chamigrene and (±)-β-Chamigrene through the de Mayo reaction. This reaction was used to construct the basic skeleton of Chamigrene, which was then converted into the title products after functional group embellishments .
Scientific Research Applications
1. Anthelmintic Activity
(-)-beta-Chamigrene, a compound isolated from the red alga Laurencia scoparia, has been studied for its anthelmintic activity. It was tested in vitro against the parasitic stage of Nippostrongylus brasiliensis, showing potential as an anthelmintic agent (Davyt et al., 2001).
2. Structural Elucidation Techniques
Advancements in pulsed field gradient spectroscopy (PFGS) have been applied to determine the structure of natural products like (+)-(10S)-10-bromo-β-chamigrene. This highlights the compound's role in advancing NMR spectroscopy methods (König & Wright, 1997).
3. NMR Spectroscopy Analysis
Detailed NMR spectroscopy analysis of compounds like 2,10-dibromo-3-chloro-8-hydroxy-β-chamigrene provides comprehensive insight into the structural properties of chamigrene derivatives (Kaiser, Pitombo, & Pinto, 2000).
properties
IUPAC Name |
(6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNGPDPILFYWKF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CC1)C(=C)CCCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@]2(CC1)C(=C)CCCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939822 | |
Record name | Beta-chamigrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-beta-Chamigrene | |
CAS RN |
18431-82-8 | |
Record name | β-Chamigrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18431-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Chamigrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018431828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beta-chamigrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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